methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Description
Methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a structurally complex small molecule featuring a benzimidazole core substituted with a pyridine-linked carbamimidoyl anilino group and a methyl ester moiety. This compound shares significant structural homology with dabigatran etexilate, a direct thrombin inhibitor (DTI) prodrug used clinically as an oral anticoagulant . The benzimidazole and pyridine moieties are critical for binding to thrombin’s active site, while the carbamimidoyl group enhances target specificity .
Properties
IUPAC Name |
methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBMCKZNSEICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate with structurally and functionally related compounds, emphasizing key differences in structure, pharmacokinetics, and therapeutic utility.
Structural Analogues
2.1.1. Dabigatran Etexilate (Ethyl Ester Prodrug)
- Structure : Ethyl ester variant of the target compound, with methanesulfonic acid counterion.
- Key Differences :
- Clinical Use: Approved for stroke prevention, deep vein thrombosis (DVT), and non-valvular atrial fibrillation .
2.1.2. 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic Acid Ethyl Ester
- Structure : Ethyl ester derivative with a propionic acid backbone ().
- Key Differences :
- Backbone : Propionic acid chain may influence solubility and binding kinetics.
- Data Gap : Pharmacological properties (e.g., bioavailability, efficacy) are unreported.
Benzimidazole-Based Heterocycles
2.2.1. Pyrimido-Benzazoles (Sheibani et al., 2013)
- Structure : Fused pyrimido-benzazole core with aryl and carbonitrile substituents .
- Key Differences: Core Heterocycle: Pyrimido-benzazole (vs. benzimidazole-pyridine) lacks thrombin-targeting motifs.
2.2.2. Dihydropyrimido[1,2-a]benzimidazol-2-ones (Sheibani et al., 2012)
Non-Benzo Heterocycles ()
- Examples : Pyran-pyrazole hybrids (e.g., compounds 11a and 11b).
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may exhibit quicker activation but shorter plasma stability compared to dabigatran etexilate .
Structural Specificity : The benzimidazole-pyridine scaffold is critical for thrombin inhibition, as seen in dabigatran. Modifications (e.g., pyrimido-benzazole cores) abolish anticoagulant activity .
Clinical Gaps : While dabigatran etexilate is well-characterized, the methyl ester variant requires preclinical validation to assess toxicity, efficacy, and renal handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
